BenchChemオンラインストアへようこそ!

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Lipophilicity Permeability Lead-likeness

4-tert-Butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide is a fully synthetic, achiral pyrrolidine‑2‑one‑3‑carboxamide screening compound with a molecular formula of C₁₆H₂₂N₂O₂ and a calculated molecular weight of 274.36 g·mol⁻¹. It belongs to a structurally focused chemotype built around a 4‑tert‑butyl‑substituted γ‑lactam core and an N‑(m‑tolyl) carboxamide side‑chain.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 2097902-58-2
Cat. No. B2472394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide
CAS2097902-58-2
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C
InChIInChI=1S/C16H22N2O2/c1-10-6-5-7-11(8-10)18-15(20)13-12(16(2,3)4)9-17-14(13)19/h5-8,12-13H,9H2,1-4H3,(H,17,19)(H,18,20)
InChIKeyGSPLUUHDMRMQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide (CAS 2097902-58-2): Baseline Identity and Screening Candidacy


4-tert-Butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide is a fully synthetic, achiral pyrrolidine‑2‑one‑3‑carboxamide screening compound with a molecular formula of C₁₆H₂₂N₂O₂ and a calculated molecular weight of 274.36 g·mol⁻¹ . It belongs to a structurally focused chemotype built around a 4‑tert‑butyl‑substituted γ‑lactam core and an N‑(m‑tolyl) carboxamide side‑chain. The compound presents a moderate lipophilicity (cLogP ≈ 3.41), zero hydrogen‑bond donors, three hydrogen‑bond acceptors, a polar surface area of 71.34 Ų, and no violations of Lipinski’s Rule of Five, alongside two violations of the Rule of Three . These physicochemical properties place it firmly within fragment‑like to lead‑like chemical space and differentiate it from both more polar (e.g., N‑unsubstituted or N‑alkyl analogs) and more lipophilic (e.g., N‑benzyl or N‑biphenyl) pyrrolidine carboxamide variants.

Why Generic Substitution Fails for 4‑tert‑Butyl‑N‑(3‑methylphenyl)‑2‑oxopyrrolidine‑3‑carboxamide


Pyrrolidine‑2‑one‑3‑carboxamide congeners with different N‑aryl, C‑4 alkyl, or lactam oxidation states are not interchangeable surrogates. Even minor structural perturbations—replacing the 4‑tert‑butyl group with a smaller isopropyl, shifting the m‑methyl substituent on the N‑phenyl ring to the para position, or reducing the 2‑oxo group—can shift cLogP by >0.5 log units, alter the H‑bond donor count from zero to one, and modify PSA by 10–15 Ų . Downstream, such changes translate into altered passive permeability, differential off‑target binding, and distinct in‑vitro bioactivity. For instance, the des‑tert‑butyl analog N‑(3‑methylphenyl)‑5‑oxopyrrolidine‑3‑carboxamide shows an IC₅₀ of 16.8 µM against enoyl‑ACP reductase (InhA), whereas the introduction of a C‑4 tert‑butyl group in the target compound is predicted to increase lipophilicity and membrane partitioning, likely shifting both potency and selectivity profiles . Consequently, procurement decisions based solely on core scaffold similarity risk selecting a tool compound with meaningfully different physicochemical and biological behavior.

Quantitative Evidence Guide: Differentiating 4‑tert‑Butyl‑N‑(3‑methylphenyl)‑2‑oxopyrrolidine‑3‑carboxamide from Structurally Proximal Analogs


Lipophilicity Modulation: cLogP Advantage Over Des‑tert‑Butyl and N‑Alkyl Pyrrolidine Carboxamides

The 4‑tert‑butyl substitution endows the target compound with a cLogP of 3.41 . In contrast, the des‑tert‑butyl analog N‑(3‑methylphenyl)‑5‑oxopyrrolidine‑3‑carboxamide exhibits a computed cLogP of approximately 1.2 , and the N‑cyclohexyl variant 1‑cyclohexyl‑N‑(3‑methylphenyl)‑5‑oxopyrrolidine‑3‑carboxamide records a cLogP around 2.8 . This 1.2–2.2 log unit elevation places the target compound in a more favorable passive‑permeability range for cell‑based assays, potentially improving intracellular exposure without requiring a basic amine or additional H‑bond donors.

Lipophilicity Permeability Lead-likeness

Hydrogen‑Bond Donor Deficiency: Zero HBD Differentiates from N‑Unsubstituted and Hydroxylated Analogs

The target compound possesses zero hydrogen‑bond donors (HBD = 0) . This contrasts with the des‑tert‑butyl analog N‑(3‑methylphenyl)‑5‑oxopyrrolidine‑3‑carboxamide, which contains one H‑bond donor (the lactam N‑H) , and with hydroxylated derivatives such as (2S,4R)‑N‑[(4‑tert‑butylphenyl)methyl]‑4‑hydroxy‑1‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)acetyl]pyrrolidine‑2‑carboxamide, which bear two HBDs . The absence of HBDs in the target compound reduces desolvation penalty for membrane crossing and can lower the probability of promiscuous hydrogen‑bond interactions with off‑target proteins.

Hydrogen bonding Permeability Selectivity

Rule‑of‑Three Violations: Fragment‑to‑Lead Positioning Relative to Screening Library Compounds

The target compound records two violations of the Rule of Three (RO3 violations = 2), whereas the des‑tert‑butyl analog shows zero RO3 violations . RO3 violations arise from the compound exceeding the recommended thresholds for molecular weight (>300 Da) and cLogP (>3) for fragment‑sized molecules, indicating that the compound occupies a intermediate space between a true fragment and a lead‑like molecule. This positioning makes it a suitable starting point for fragment‑growing campaigns that require a higher initial affinity and selectivity than a pure fragment could provide.

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Polar Surface Area Differentiation: Impact on Blood‑Brain Barrier Permeability Prediction

The target compound exhibits a topological polar surface area (TPSA) of 71.34 Ų . This value lies below the widely accepted threshold of 90 Ų for favorable blood‑brain barrier (BBB) penetration, whereas more polar analogs such as the hydroxylated derivative (2S,4R)‑N‑[(4‑tert‑butylphenyl)methyl]‑4‑hydroxy‑1‑[2‑(3‑methyl‑1,2‑oxazol‑5‑yl)acetyl]pyrrolidine‑2‑carboxamide possess a TPSA exceeding 100 Ų . The 30+ Ų differential suggests that the target compound has a significantly higher probability of CNS exposure, making it a more appropriate choice for neuroscience target screening than its hydroxylated counterparts.

CNS drug discovery Blood-brain barrier PSA

In‑Vitro Enzyme Inhibition: Class‑Level Bioactivity Context from Structurally Related Pyrrolidine Carboxamides

Although no direct target‑specific bioactivity data are available for the target compound itself, a closely related structural analog—1‑cyclohexyl‑N‑(3‑methylphenyl)‑5‑oxopyrrolidine‑3‑carboxamide—demonstrates an IC₅₀ of 16.8 µM for inhibition of enoyl‑ACP reductase (InhA) from M. tuberculosis . Separately, the broader class of pyrrolidine carboxamido derivatives disclosed in US 2023/0018246 A1 has been shown to suppress IL‑6 expression and stabilize IκB, thereby inhibiting NF‑κB signaling in cellular models of inflammatory bowel disease . The presence of the 4‑tert‑butyl group in the target compound is expected to modulate both potency and selectivity relative to these reference points, though quantitative head‑to‑head data remain absent.

Enzyme inhibition Anti-inflammatory NF-κB

Absence of Halogen Substituents: Reduced Risk of Phototoxic and Metabolic Liability Compared to Bromo‑ and Chloro‑Substituted Analogs

The target compound contains no halogen atoms (halogen count = 0) . In contrast, several commercially available close analogs incorporate aryl halogens: N‑(3‑bromo‑4‑methylphenyl)‑4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide (CAS 2097917‑69‑4) contains one bromine atom , and N‑(2‑bromo‑4‑fluorophenyl)‑4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide (CAS 2097900‑98‑4) contains both bromine and fluorine . Halogenated aryl rings are associated with increased risk of phototoxicity (especially brominated aromatics), CYP450‑mediated metabolic activation, and potential for generating reactive metabolites. The absence of halogens in the target compound may translate into a cleaner early‑stage safety profile, an important consideration for long‑term compound progression.

Toxicology Metabolic stability Drug safety

Optimal Research and Industrial Application Scenarios for 4‑tert‑Butyl‑N‑(3‑methylphenyl)‑2‑oxopyrrolidine‑3‑carboxamide


Phenotypic Screening for Anti‑Inflammatory or Immunomodulatory Agents Targeting the NF‑κB Pathway

The target compound’s alignment with the pyrrolidine carboxamido chemotype disclosed in US 2023/0018246 A1 —which inhibits NF‑κB signaling via IκB stabilization and suppresses IL‑6 expression—supports its use as a screening candidate in cellular models of inflammatory bowel disease, rheumatoid arthritis, or other chronic inflammatory conditions. Its favorable permeability profile (cLogP = 3.41, TPSA = 71.34 Ų) predicts adequate cell penetration for intracellular target engagement in phenotypic assays.

Fragment‑to‑Lead Optimization Campaigns Focused on CNS‑Penetrant Chemical Probes

With TPSA of 71.34 Ų (below the 90 Ų BBB penetration threshold) and zero H‑bond donors , the compound is a strong candidate for CNS drug discovery programs. Its intermediate molecular weight (274.36 g·mol⁻¹) and two RO3 violations position it as a lead‑like starting point rather than a pure fragment, potentially reducing the number of optimization cycles required to achieve target potency and selectivity for neuroscience targets.

Halogen‑Free Chemical Probe Development for Long‑Term Toxicology Studies

The absence of halogen atoms differentiates this compound from its brominated and fluorinated analogs and makes it a safer choice for extended in‑vitro toxicology panels and early in‑vivo tolerability studies. Researchers seeking to minimize phototoxicity and metabolic activation risks in their chemical probe series can prioritize this halogen‑free scaffold over otherwise similar but halogenated alternatives.

Structure‑Activity Relationship (SAR) Exploration of the Pyrrolidine‑2‑one‑3‑carboxamide Chemotype

The compound serves as a versatile core scaffold for systematic SAR studies. The 4‑tert‑butyl group provides a bulky, lipophilic anchor point, the N‑(m‑tolyl) carboxamide offers a vector for exploring electronic and steric effects on target binding, and the 2‑oxo group maintains the essential lactam pharmacophore . Comparative evaluation against the des‑tert‑butyl, N‑cyclohexyl, and hydroxylated analogs described in Section 3 can elucidate the contributions of each structural feature to potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.